

Tyrphostin AG1433: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tyrphostin AG1433*

Cat. No.: *B1665623*

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the chemical properties and biological activity of **Tyrphostin AG1433**. This potent tyrosine kinase inhibitor serves as a valuable tool in the study of angiogenesis and cancer biology.

Core Chemical Properties

Tyrphostin AG1433, also known as SU1433, is a synthetic compound recognized for its inhibitory action against specific receptor tyrosine kinases. Its fundamental chemical and physical properties are summarized below.

Property	Value
Synonyms	SU1433, AG1433
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₂
Molecular Weight	266.29 g/mol
CAS Number	168835-90-3
Appearance	Light yellow to khaki solid powder
Solubility	Soluble in DMSO (\geq 62.5 mg/mL)
Storage	Powder: -20°C for 3 years. In solvent (DMSO): -80°C for 6 months, -20°C for 1 month.[1]

Mechanism of Action and Biological Activity

Tyrphostin AG1433 functions as a selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFR β) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).^{[2][3][4]} By targeting these key receptors, **Tyrphostin AG1433** effectively blocks downstream signaling pathways that are crucial for cell proliferation, migration, and angiogenesis.

Inhibitory Activity

The inhibitory potency of **Tyrphostin AG1433** against its primary targets has been quantified through in vitro kinase assays.

Target	IC ₅₀ Value
PDGFR β	5.0 μ M
VEGFR-2	9.3 μ M

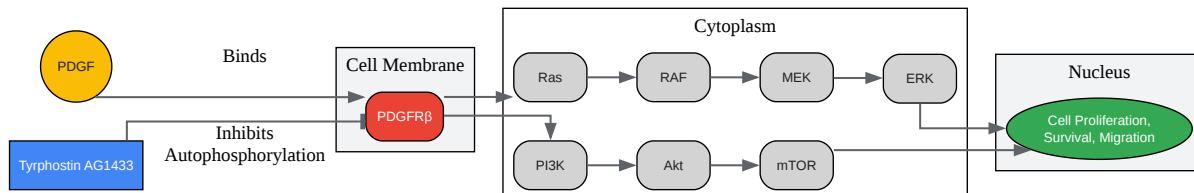
These values indicate the concentration of **Tyrphostin AG1433** required to inhibit 50% of the kinase activity of the respective receptors.

Signaling Pathway Inhibition

Tyrphostin AG1433 exerts its biological effects by interrupting the signal transduction cascades initiated by the binding of growth factors to PDGFR β and VEGFR-2.

PDGFR β Signaling Pathway

The binding of Platelet-Derived Growth Factor (PDGF) to PDGFR β triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This activation creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, which are critical for cell growth, proliferation, and survival. **Tyrphostin AG1433** inhibits the initial autophosphorylation step, thereby blocking the entire downstream cascade.

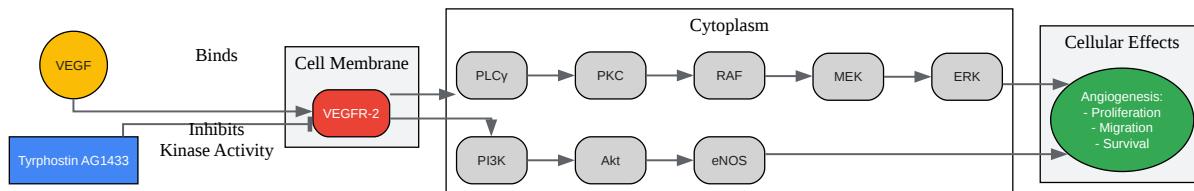


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Inhibition of the PDGFRβ signaling pathway by **Tyrphostin AG1433**.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 on endothelial cells is a critical step in angiogenesis. This interaction leads to receptor dimerization and the activation of its intrinsic tyrosine kinase activity. The subsequent phosphorylation of tyrosine residues initiates signaling cascades, including the PLC γ -PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. **Tyrphostin AG1433**'s inhibition of VEGFR-2 kinase activity disrupts these pro-angiogenic signals.



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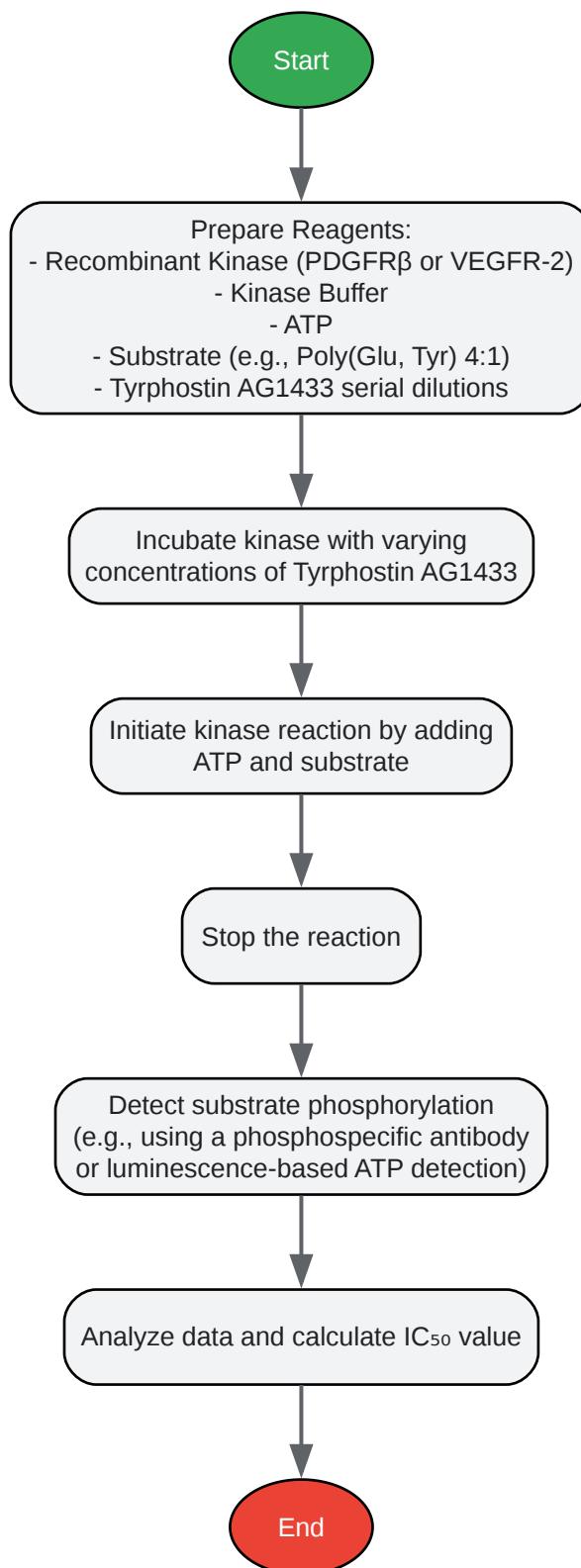
Inhibition of the VEGFR-2 signaling pathway by **Tyrphostin AG1433**.

Experimental Protocols

Detailed methodologies for key experiments used to characterize **Tyrphostin AG1433** are provided below.

In Vitro Kinase Inhibition Assay (for IC₅₀ Determination)

This protocol outlines a general procedure for determining the IC₅₀ value of **Tyrphostin AG1433** against PDGFR β and VEGFR-2. Specific reagents and conditions may vary depending on the commercial assay kit used.



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Workflow for an in vitro kinase inhibition assay.

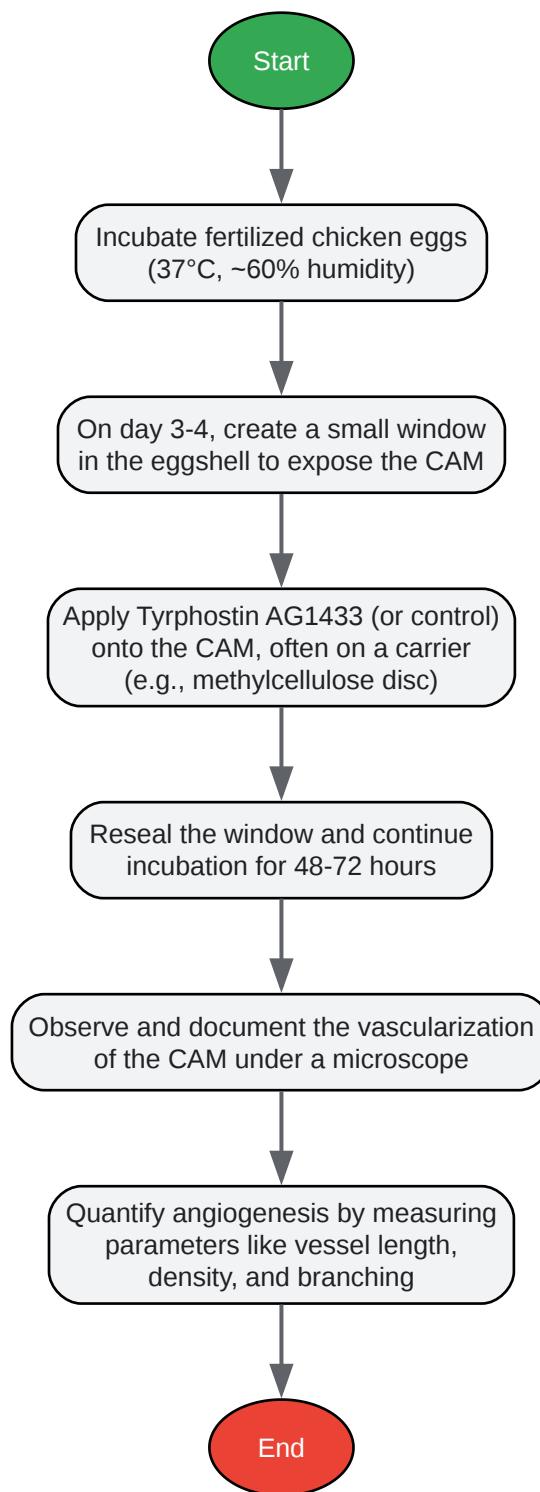
Methodology:

- Reagent Preparation:
 - Prepare a series of dilutions of **Tyrphostin AG1433** in an appropriate solvent (e.g., DMSO).
 - Prepare the kinase reaction buffer containing a buffered salt solution, MgCl₂, and DTT.
 - Dilute the recombinant human PDGFR β or VEGFR-2 kinase and the specific peptide substrate to their working concentrations in the kinase buffer.
- Kinase Reaction:
 - In a 96-well plate, add the diluted **Tyrphostin AG1433** solutions to the wells.
 - Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
- Detection:
 - Stop the reaction by adding a stop solution (e.g., EDTA).
 - Detect the amount of phosphorylated substrate. This can be achieved through various methods, such as:
 - ELISA-based: Using a phosphospecific antibody that binds to the phosphorylated substrate.
 - Luminescence-based: Measuring the amount of remaining ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).
- Data Analysis:

- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Chorionallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is a widely used *in vivo* model to assess the pro- or anti-angiogenic effects of compounds.



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Workflow for the Chorionallantoic Membrane (CAM) assay.

Methodology:

- Egg Incubation:
 - Incubate fertilized chicken eggs at 37°C in a humidified incubator.
- Windowing:
 - On embryonic day 3 or 4, carefully create a small, square window in the eggshell to expose the underlying CAM.
- Compound Application:
 - Prepare a sterile carrier, such as a small disc of methylcellulose or a gelatin sponge, and impregnate it with a known concentration of **Tyrphostin AG1433**. A vehicle control (e.g., DMSO) should also be prepared.
 - Gently place the carrier onto the CAM, avoiding major blood vessels.
- Incubation and Observation:
 - Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
 - After the incubation period, re-open the window and observe the area around the carrier disc under a stereomicroscope.
- Quantification of Angiogenesis:
 - Capture images of the CAM vasculature.
 - Quantify the anti-angiogenic effect by measuring parameters such as the number of blood vessel branch points, total blood vessel length, and vessel density in a defined area around the carrier. A significant reduction in these parameters in the **Tyrphostin AG1433**-treated group compared to the control group indicates anti-angiogenic activity.

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